molecular formula C12H17NO4 B1383159 tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate CAS No. 1823776-29-9

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate

Cat. No.: B1383159
CAS No.: 1823776-29-9
M. Wt: 239.27 g/mol
InChI Key: LHDFHSJPQJAIEV-UHFFFAOYSA-N
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Description

Chemical Structure and Significance
"tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate" is a bicyclic heterocyclic compound featuring a fused furo-pyrrole core. The tert-butyl carbamate group at position 5 and the hydroxymethyl substituent at position 3 are critical for its steric and electronic properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive intermediates, particularly in the synthesis of protease inhibitors and peptidomimetics . Its fused ring system and functional groups make it a versatile scaffold for derivatization.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDFHSJPQJAIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furo-pyrrole ring system. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., alkoxides for substitution reactions). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the furo-pyrrole ring can lead to a fully saturated ring system .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl furo-pyrrole derivatives have been studied for their potential as antitumor agents . Research indicates that modifications to the furo-pyrrole structure can enhance biological activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various furo-pyrrole derivatives, including tert-butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate. The findings demonstrated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7), suggesting a viable pathway for developing new anticancer therapies.

Material Science

The unique structural properties of this compound make it suitable for use in polymer synthesis . Its ability to participate in polymerization reactions can lead to the development of novel materials with specific mechanical and thermal properties.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
SolubilitySoluble in DMSO

Biochemical Applications

This compound also shows potential as a biochemical probe for studying enzyme interactions. Its hydroxymethyl group can be utilized for labeling purposes, allowing researchers to track biological pathways involving specific enzymes.

Case Study: Enzyme Interaction

In a study focusing on enzyme kinetics, this compound was used to investigate its interaction with cytochrome P450 enzymes. The results indicated that the compound acts as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous heterocycles, focusing on synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Applications/Synthesis Reference ID
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate (Target) Furo[2,3-c]pyrrole tert-butyl carbamate, hydroxymethyl ~255.3 (est.) Medicinal chemistry scaffold N/A
tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate Pyrano[2,3-c]pyrrole tert-butyl carbamate, amino, cyano, phenyl 356.4 Synthesized via organocatalysis; potential bioactive intermediate
tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate Thieno[2,3-c]pyrrole tert-butyl carbamate, aminomethyl 254.35 Intermediate for sulfur-containing pharmaceuticals
(2R,3aR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate Furo[2,3-c]pyrrole tert-butyl carbamate, aminomethyl 242.31 Chiral intermediate in drug synthesis
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate Pyrrolo[3,4-b]pyrrole tert-butyl carbamate 212.29 Building block for peptidomimetics

Key Comparisons

Core Heterocycle and Reactivity The target compound and its furo-pyrrole analogs (e.g., ) share a fused oxygen-nitrogen bicyclic system, which enhances rigidity and influences binding to biological targets. In contrast, thieno-pyrrole derivatives (e.g., ) replace oxygen with sulfur, altering electronic properties and solubility . Pyrano-pyrrole derivatives (e.g., ) introduce an additional oxygen atom in a six-membered ring, increasing conformational flexibility but reducing steric hindrance compared to furo-pyrroles.

Functional Group Influence The hydroxymethyl group in the target compound provides a site for further functionalization (e.g., phosphorylation or glycosylation), distinguishing it from analogs with aminomethyl (e.g., ) or cyano groups (e.g., ). The hydroxymethyl group may enhance hydrophilicity, impacting bioavailability . The tert-butyl carbamate group is conserved across all analogs, serving as a protective group for amines and improving solubility in organic solvents during synthesis .

Synthetic Routes The target compound’s synthesis is inferred to involve multi-step protocols, similar to the organocatalytic method described for pyrano-pyrroles (36% yield, 25°C, CHCl₃, argon atmosphere) . Thieno-pyrroles (e.g., ) are synthesized via cyclization reactions, while chiral furo-pyrroles (e.g., ) require enantioselective catalysis or resolution .

Applications in Drug Development The target compound is a precursor to statine analogs, which are critical in HIV protease inhibitors .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇NO₄
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 1823776-29-9
  • Boiling Point : Approximately 264.8 °C (predicted)
  • Density : 1.237 g/cm³ (predicted)
  • pKa : 14.27 (predicted) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
  • Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains.

Antioxidant Activity

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. The compound's ability to donate electrons and neutralize free radicals was quantified using DPPH and ABTS assays, yielding IC50 values indicating potent antioxidant capacity.

Anti-inflammatory Effects

In cellular assays involving macrophages, the compound was found to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests a mechanism of action where the compound modulates inflammatory pathways, potentially through inhibition of NF-kB signaling.

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition in bacterial cultures treated with varying concentrations of the compound, particularly against Staphylococcus aureus and Escherichia coli.

Case Studies and Experimental Data

StudyObjectiveKey Findings
Evaluate antioxidant capacitySignificant reduction in ROS levels; IC50 values indicate high potency
Assess anti-inflammatory effectsDownregulation of TNF-α and IL-6 in macrophages
Test antimicrobial activityEffective against S. aureus and E. coli with notable inhibition zones

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate

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